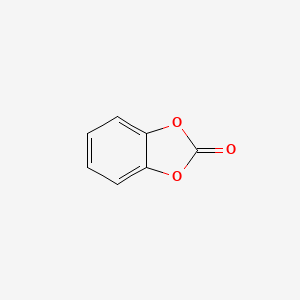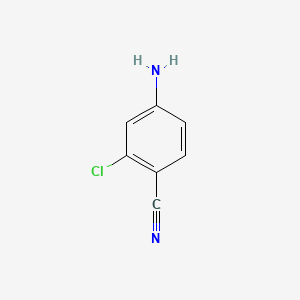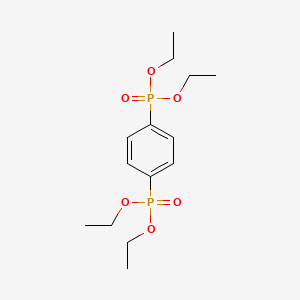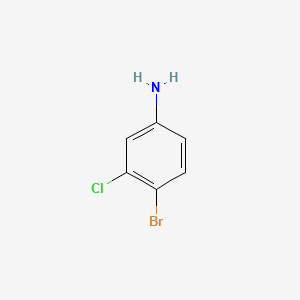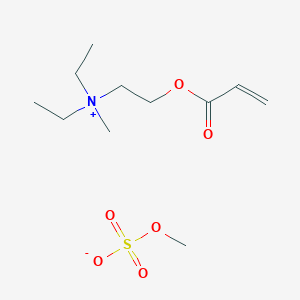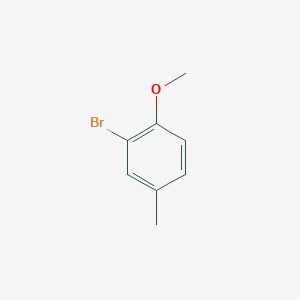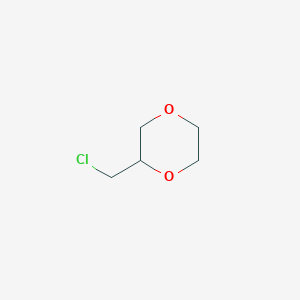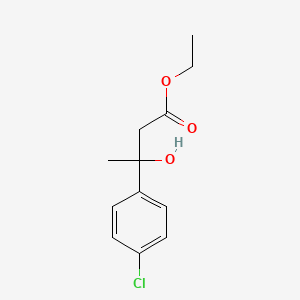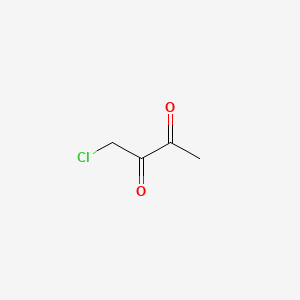
1-氯丁烷-2,3-二酮
描述
1-Chlorobutane-2,3-dione is an organic compound with the molecular formula C4H5ClO2. It is a chlorinated derivative of butanedione and is known for its reactivity and applications in various fields of scientific research. The compound is characterized by the presence of a chlorine atom attached to the butanedione structure, which significantly influences its chemical behavior and properties.
科学研究应用
1-Chlorobutane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用机制
Mode of Action
It is known that the compound can interact with various biochemical entities, potentially leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
It is known that the compound can be analyzed using a reverse phase (rp) hplc method . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.
Result of Action
It is known that the compound can react with sodium carbonate in the presence of olefins to give oxazines . This suggests that the compound may have the ability to participate in certain chemical reactions, potentially leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 1-Chlorobutane-2,3-dione can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature . Other factors, such as pH and the presence of other chemicals, may also influence its action.
生化分析
Biochemical Properties
1-Chlorobutane-2,3-dione plays a significant role in biochemical reactions, particularly in the context of electrophilic addition and cycloaddition reactions. It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, 1-Chlorobutane-2,3-dione can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts. This interaction can alter the function of the proteins and enzymes, potentially inhibiting their activity or modifying their catalytic properties .
Cellular Effects
The effects of 1-Chlorobutane-2,3-dione on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Chlorobutane-2,3-dione has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK/ERK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, 1-Chlorobutane-2,3-dione can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 1-Chlorobutane-2,3-dione exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the protein structure. Furthermore, 1-Chlorobutane-2,3-dione can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing mutations or DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chlorobutane-2,3-dione can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 1-Chlorobutane-2,3-dione can lead to cumulative effects on cellular function, including sustained oxidative stress and prolonged inhibition of metabolic enzymes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-Chlorobutane-2,3-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of 1-Chlorobutane-2,3-dione can cause adverse effects such as liver damage, oxidative stress, and disruption of metabolic pathways . It is important to determine the threshold dose at which these toxic effects occur to ensure safe and effective use of the compound in research.
Metabolic Pathways
1-Chlorobutane-2,3-dione is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to more water-soluble metabolites that can be excreted from the body . Additionally, 1-Chlorobutane-2,3-dione can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered levels of metabolites and energy production.
Transport and Distribution
Within cells and tissues, 1-Chlorobutane-2,3-dione is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 1-Chlorobutane-2,3-dione within tissues can influence its biological activity and toxicity, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Chlorobutane-2,3-dione is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific amino acid sequences can target 1-Chlorobutane-2,3-dione to the mitochondria, where it can affect mitochondrial function and energy production.
准备方法
1-Chlorobutane-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with sulfuryl chloride in benzene at 60°C. The reaction mixture is stirred overnight, and the product is purified by distillation, yielding 1-chlorobutane-2,3-dione as a yellow liquid . This method provides a yield of approximately 60%.
化学反应分析
1-Chlorobutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in 1-chlorobutane-2,3-dione can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition: It reacts with olefins in the presence of sodium carbonate to form oxazines.
Common reagents used in these reactions include sulfuryl chloride, sodium carbonate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Chlorobutane-2,3-dione can be compared with other chlorinated butanedione derivatives, such as:
- 3-Chlorobutane-2,3-dione
- 1,1-Dichlorobutane-2,3-dione
- 2,3-Dichlorobutane-1,4-dione
These compounds share similar chemical structures but differ in the position and number of chlorine atoms, which influence their reactivity and applications.
属性
IUPAC Name |
1-chlorobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSZWVDPABXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204136 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5559-62-6 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5559-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorobutane-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005559626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROBUTANE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EG3J96KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1-chlorobutane-2,3-dione 2-oxime with olefins, and what role do reaction conditions play?
A1: Research indicates that 1-chlorobutane-2,3-dione 2-oxime reacts with olefins in the presence of sodium carbonate to yield dihydro-oxazines [, ]. This reaction is proposed to proceed via the formation of a reactive intermediate, 3-nitrosobut-3-en-2-one. The reaction is stereoselective, favoring the formation of specific dihydro-oxazine isomers. The choice of olefin influences the reaction yield, with electron-rich olefins generally leading to higher yields [].
Q2: How can dihydro-oxazines, derived from 1-chlorobutane-2,3-dione 2-oxime, be further transformed?
A2: Dihydro-oxazines, synthesized from the reaction of 1-chlorobutane-2,3-dione 2-oxime with enol ethers, can be converted into 3-alkoxypyridine 1-oxides. This transformation is achieved through treatment with alcoholic hydrochloric acid (HCl) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



